5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one
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Overview
Description
5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines a pyrimidinone core with quinazoline and benzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline derivative, followed by its coupling with a pyrimidinone precursor. Key steps include:
Formation of the Quinazoline Derivative: This involves the reaction of 6-ethoxy-4-methylquinazoline with appropriate reagents under controlled conditions.
Coupling Reaction: The quinazoline derivative is then coupled with a pyrimidinone precursor in the presence of a suitable catalyst and solvent to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and quinazoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-4-methylquinazoline: Shares the quinazoline core but lacks the pyrimidinone and benzyl groups.
2-aminopyrimidin-4-one: Contains the pyrimidinone core but lacks the quinazoline and benzyl groups.
Uniqueness
5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-4-30-17-10-11-20-18(13-17)14(2)24-22(26-20)28-23-25-15(3)19(21(29)27-23)12-16-8-6-5-7-9-16/h5-11,13H,4,12H2,1-3H3,(H2,24,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRHODIBQPWHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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